N-benzyl-2,2-dimethylcyclopentan-1-amine
Overview
Description
N-benzyl-2,2-dimethylcyclopentan-1-amine is an organic compound with the molecular formula C₁₄H₂₁N It is a cyclopentane derivative featuring a benzyl group and two methyl groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-2,2-dimethylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 2,2-dimethylcyclopentanone with benzylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of the cyclopentanone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting it to secondary or tertiary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
N-benzyl-2,2-dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-benzyl-2,2-dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the amine functionality can facilitate binding to specific sites on proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-benzylcyclopentanamine: Lacks the two methyl groups, which may affect its reactivity and binding properties.
2,2-dimethylcyclopentan-1-amine:
N-benzyl-2-methylcyclopentan-1-amine: Has only one methyl group, leading to different steric and electronic effects.
Uniqueness: N-benzyl-2,2-dimethylcyclopentan-1-amine is unique due to the presence of both the benzyl group and the two methyl groups on the cyclopentane ring. This combination of substituents provides distinct steric and electronic properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-2,2-dimethylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2)10-6-9-13(14)15-11-12-7-4-3-5-8-12/h3-5,7-8,13,15H,6,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXNOIEXLMEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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